molecular formula C11H17BrClNO B1383977 1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride CAS No. 2208274-50-2

1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride

Cat. No.: B1383977
CAS No.: 2208274-50-2
M. Wt: 294.61 g/mol
InChI Key: OPDYLPWCSSRXFX-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClNO and its molecular weight is 294.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Metabolite Identification of Psychoactive Phenethylamines

Research revealed the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a psychoactive phenethylamine. The study identified various metabolites, providing insights into the metabolic pathways operative in rats. This research helps in understanding the metabolism of related compounds, potentially including 1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride (Kanamori et al., 2002).

Chemical Synthesis and Labeling

Synthesis of Tritium-Labeled Compounds

Tritium-labeled [1,2-3H]ethylamine hydrochloride was synthesized in high radioactive specificity and purity. This compound was used in synthesizing [N-ethyl-1,2-3H]apadenoson, indicating the compound's utility in labeling and studying molecular interactions in a human ADME (Absorption, Distribution, Metabolism, and Excretion) study (Hong et al., 2008).

Pharmacological Research

Discovery of Nonpeptide Agonists of the GPR14/Urotensin-II Receptor

A functional cell-based screen identified a nonpeptidic agonist of the urotensin-II receptor, which could be useful as a pharmacological research tool and a potential drug lead. This discovery highlights the pharmacological research applications of hydrochloride compounds in receptor-based drug discovery (Croston et al., 2002).

Chemical Synthesis and Organic Chemistry

Catalytic Enantioselective Borane Reduction of Benzyl Oximes

Research in organic synthesis demonstrated the catalytic enantioselective borane reduction of benzyl oximes, detailing the preparation process of various chemical compounds, including ethylamine hydrochloride derivatives. This process is significant in the synthesis of chiral compounds and showcases the relevance of this compound in organic synthesis methodologies (Huang et al., 2010).

Properties

IUPAC Name

1-(3-bromo-2-propoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-3-7-14-11-9(8(2)13)5-4-6-10(11)12;/h4-6,8H,3,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDYLPWCSSRXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Br)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.